碘酸锂

描述

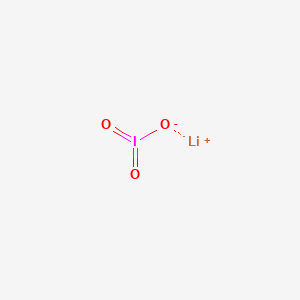

Lithium iodate is an inorganic compound with the chemical formula LiIO₃. It is a white, crystalline solid that is highly soluble in water. This compound is known for its unique optical properties, making it valuable in various scientific and industrial applications. Lithium iodate is particularly noted for its use in nonlinear optics, acousto-optical devices, and piezoelectric applications .

科学研究应用

Lithium iodate has a wide range of applications in scientific research:

Nonlinear Optics: It is used in the generation of second and third harmonics of laser light, making it valuable in laser technology.

Acousto-Optical Devices: Its piezoelectric properties make it suitable for use in devices that modulate light with sound waves.

Piezoelectric Applications: Lithium iodate is used in sensors and actuators due to its ability to generate an electric charge in response to mechanical stress.

Medical Imaging: It is explored for potential use in medical imaging techniques due to its unique optical properties.

作用机制

Target of Action

Lithium iodate (LiIO3) primarily targets neurotransmitters and second messenger systems within the body . It interacts with dopamine and glutamate pathways , playing a crucial role in the pathogenesis of bipolar affective disorder .

Mode of Action

Lithium iodate acts by decreasing presynaptic dopamine activity and inactivating postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Biochemical Pathways

Lithium iodate affects the dopamine and glutamate pathways . Dopamine transmission is known to be elevated during mania and decreased in clinical depression. Lithium iodate administration alters the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation .

In the glutamate pathway, lithium iodate enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window .

Result of Action

The molecular and cellular effects of lithium iodate’s action are primarily seen in its impact on neurotransmission. By decreasing presynaptic dopamine activity and inactivating postsynaptic G protein, it reduces excitatory neurotransmission in the brain . This results in a modulation of mood, making lithium iodate an effective treatment for conditions like bipolar disorder .

Action Environment

Lithium iodate is a negative uniaxial crystal used for nonlinear, acousto-optical, and piezoelectric applications . It has been utilized for 347 nm ruby lasers . Its action can be influenced by environmental factors such as temperature, as its transition to β-form begins at 50 °C (122 °F) and is irreversible .

生化分析

Biochemical Properties

For instance, lithium has been shown to inhibit enzymes that have magnesium as a co-factor . One such enzyme is glycogen synthase kinase 3-beta (GSK3B), which inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Therefore, lithium iodate might indirectly influence the activity of such enzymes and proteins.

Cellular Effects

Lithium, a component of lithium iodate, has been shown to cause a diversity of hematological changes, including an elevation of the white blood cell count . It’s also revealed that lithium iodide, an anion additive, can tune the cell chemistry to form lithium hydroxide (LiOH) as the product and facilitate the kinetics during the charging process .

Molecular Mechanism

Lithium, a component of lithium iodate, is known to inhibit GSK3B, a kinase that phosphorylates eIF2B and reduces its activity . Therefore, lithium iodate might exert its effects at the molecular level by influencing the activity of such enzymes.

Temporal Effects in Laboratory Settings

Thus, tailoring doses for individual patients, with careful monitoring of lithium concentrations, estimated glomerular filtration rate, and thyroid stimulating hormone, is essential .

Dosage Effects in Animal Models

In lithium-treated 2b4he2b5ho mutant mice, a paradoxical increase in some ISR transcripts was found .

Transport and Distribution

Iodide is absorbed in the stomach and duodenum and cleared by the kidney and the thyroid .

准备方法

Synthetic Routes and Reaction Conditions: Lithium iodate can be synthesized through several methods. One common approach involves the reaction of lithium hydroxide with iodic acid:

LiOH+HIO3→LiIO3+H2O

Another method involves the direct reaction of lithium carbonate with iodic acid:

Li2CO3+2HIO3→2LiIO3+H2O+CO2

Industrial Production Methods: In industrial settings, lithium iodate is often produced by dissolving lithium carbonate in a concentrated solution of iodic acid. The resulting solution is then evaporated to obtain lithium iodate crystals. This method ensures high purity and yield of the compound .

Types of Reactions:

Oxidation: Lithium iodate can undergo oxidation reactions, although it is relatively stable under normal conditions.

Reduction: It can be reduced to lithium iodide and oxygen gas when heated in the presence of a reducing agent.

Substitution: Lithium iodate can participate in substitution reactions where the iodate ion is replaced by other anions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas or carbon monoxide can be used to reduce lithium iodate.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize lithium iodate under specific conditions.

Major Products Formed:

Reduction: Lithium iodide (LiI) and oxygen (O₂).

Oxidation: Higher oxidation states of iodine compounds.

相似化合物的比较

Lithium Aluminum Iodate (LiAl(IO₃)₄): This compound shares similar optical properties but has different structural characteristics and applications.

Lithium Zinc Iodate (LiZn(IO₃)₃): Another similar compound used in nonlinear optics, but with distinct crystal structures and properties.

Uniqueness of Lithium Iodate: Lithium iodate is unique due to its high nonlinear optical coefficient and its ability to generate higher harmonics of laser light efficiently. Its piezoelectric properties also make it stand out among other iodate compounds, providing versatility in various scientific and industrial applications .

属性

IUPAC Name |

lithium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAXZVHFYFGNBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

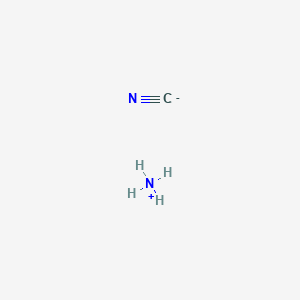

[Li+].[O-]I(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiIO3, ILiO3 | |

| Record name | lithium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Lithium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014446 | |

| Record name | Lithium iodate (LiIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13765-03-2 | |

| Record name | Lithium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodate (LiIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1685PBD1HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of lithium iodate?

A1: Lithium iodate has the molecular formula LiIO3 and a molecular weight of 181.84 g/mol.

Q2: What crystal structures does lithium iodate exhibit?

A2: LiIO3 is known to exist in several polymorphic forms. The most common is the hexagonal α-LiIO3. Other forms include γ-LiIO3 and a tetragonal form. [, , ]

Q3: What spectroscopic techniques are used to characterize lithium iodate?

A3: Researchers utilize various techniques such as X-ray diffraction (XRD) to determine crystal structure, UV-Vis-NIR spectroscopy to analyze optical absorption properties, and FTIR spectroscopy to identify characteristic vibrational modes of the material. [, , , ]

Q4: Why is lithium iodate important for nonlinear optics?

A4: LiIO3 exhibits significant nonlinear optical (NLO) properties, particularly its large second-order nonlinear susceptibility. This makes it highly efficient for second harmonic generation (SHG), a process where the frequency of light is doubled, and other nonlinear optical processes. [, , , , ]

Q5: What are some specific applications of LiIO3 in nonlinear optics?

A5: LiIO3 crystals have been successfully used for intracavity frequency doubling of lasers, generating UV radiation for spectroscopy, and developing optical parametric oscillators and amplifiers for tunable laser sources. [, , , , , , , ]

Q6: How does temperature affect the optical properties of LiIO3?

A6: Temperature significantly influences the refractive index of LiIO3, which impacts its phase-matching conditions for nonlinear optical processes. Additionally, the generation of radiation-induced defects at different temperatures affects its optical absorption spectrum. [, , ]

Q7: Can LiIO3 be used in waveguide applications?

A7: Yes, LiIO3 can be used to create optical waveguides, which are essential components for integrated optics. Researchers have fabricated waveguides in LiIO3 using techniques like proton implantation and by incorporating LiIO3 nanocrystals in a Laponite matrix. [, , ]

Q8: What factors can influence the optical strength and damage threshold of LiIO3 crystals?

A8: The presence of defects within the crystal lattice, such as impurities or structural imperfections, can significantly lower the optical damage threshold of LiIO3, particularly under high-intensity laser irradiation. []

Q9: How does the growth process affect the quality and properties of LiIO3 crystals?

A9: The growth conditions, including temperature, pH, and purity of the starting materials, play a crucial role in determining the crystal quality, defect density, and ultimately, the optical performance of LiIO3. [, ]

Q10: Can LiIO3 be used in humid environments?

A10: LiIO3 can be sensitive to humidity. In ambient conditions, dip-coated LiIO3 layers exhibit sensitivity to humidity, potentially leading to the formation of surface LiIO3 crystals. []

Q11: Does LiIO3 exhibit piezoelectric and photoelastic properties?

A11: Yes, LiIO3 displays both piezoelectric and photoelastic effects. While its acousto-optic figure of merit is less than other materials like α-HIO3, its combination of a large piezoelectric effect and low dielectric constant makes it suitable for high-frequency transducer applications. []

Q12: What is known about the ionic conductivity of LiIO3?

A12: Studies on the ionic conductivity of LiIO3 crystals reveal that the dielectric response at room temperature is associated with the relaxation of space charges. The activation energy for ionic conduction varies with temperature and is influenced by factors like doping and the acidity of the growth solution. []

Q13: Have computational methods been used to study LiIO3?

A13: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the electronic band structure and optical properties of LiIO3. These studies provide insights into the origins of its nonlinear optical behavior. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)

![(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B80992.png)